molecular formula C12H15FO B12975646 7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol

7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol

Cat. No.: B12975646
M. Wt: 194.24 g/mol
InChI Key: WPYVOTSTLOURJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol is a fluorinated organic compound that belongs to the class of tetrahydronaphthalenes This compound is characterized by the presence of a fluorine atom at the 7th position and two methyl groups at the 4th position on the tetrahydronaphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar routes but optimized for higher yields and purity. The choice of solvents, catalysts, and reaction conditions are tailored to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Oxidation: Formation of 7-fluoro-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one

    Reduction: Formation of various reduced derivatives

    Substitution: Formation of substituted tetrahydronaphthalenes

Mechanism of Action

The mechanism of action of 7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and fluorine atom play crucial roles in its reactivity and binding affinity to various receptors and enzymes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol is unique due to the presence of both a fluorine atom and two methyl groups on the tetrahydronaphthalene ring system. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C12H15FO

Molecular Weight

194.24 g/mol

IUPAC Name

7-fluoro-4,4-dimethyl-2,3-dihydro-1H-naphthalen-1-ol

InChI

InChI=1S/C12H15FO/c1-12(2)6-5-11(14)9-7-8(13)3-4-10(9)12/h3-4,7,11,14H,5-6H2,1-2H3

InChI Key

WPYVOTSTLOURJU-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(C2=C1C=CC(=C2)F)O)C

Origin of Product

United States

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